molecular formula C21H19N3O6 B271019 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-[(3-methoxybenzoyl)amino]benzoate

2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-[(3-methoxybenzoyl)amino]benzoate

Cat. No. B271019
M. Wt: 409.4 g/mol
InChI Key: VMGLQSJNMKDOAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-[(3-methoxybenzoyl)amino]benzoate, also known as MIAM, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. MIAM is a member of the benzamides family and is primarily used as a chemical probe to study the biological functions of various proteins and enzymes.

Mechanism of Action

The mechanism of action of 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-[(3-methoxybenzoyl)amino]benzoate is based on its ability to selectively inhibit the activity of specific enzymes and proteins. 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-[(3-methoxybenzoyl)amino]benzoate binds to the active site of these enzymes and proteins and prevents them from carrying out their biological functions. This results in a disruption of various cellular processes, including DNA replication, gene expression, and cell proliferation.
Biochemical and Physiological Effects:
2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-[(3-methoxybenzoyl)amino]benzoate has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of CK2 and histone deacetylases. 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-[(3-methoxybenzoyl)amino]benzoate has also been shown to inhibit the growth of several cancer cell lines, including breast, prostate, and colon cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-[(3-methoxybenzoyl)amino]benzoate in lab experiments is its high selectivity and specificity. 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-[(3-methoxybenzoyl)amino]benzoate can selectively inhibit the activity of specific enzymes and proteins, allowing researchers to study their biological functions in a more precise manner. However, one of the limitations of using 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-[(3-methoxybenzoyl)amino]benzoate is its potential toxicity. 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-[(3-methoxybenzoyl)amino]benzoate has been shown to induce apoptosis in cancer cells, but it may also have toxic effects on healthy cells.

Future Directions

There are several future directions for the use of 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-[(3-methoxybenzoyl)amino]benzoate in scientific research. One potential direction is the development of 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-[(3-methoxybenzoyl)amino]benzoate-based therapies for the treatment of cancer and other diseases. 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-[(3-methoxybenzoyl)amino]benzoate has been shown to selectively inhibit the activity of several enzymes and proteins that are involved in cancer cell proliferation, making it a promising candidate for cancer therapy. Another potential direction is the use of 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-[(3-methoxybenzoyl)amino]benzoate as a chemical probe to study the biological functions of other proteins and enzymes. 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-[(3-methoxybenzoyl)amino]benzoate's high selectivity and specificity make it a valuable tool for studying the complex interactions between proteins and enzymes in living cells.
Conclusion:
2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-[(3-methoxybenzoyl)amino]benzoate is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-[(3-methoxybenzoyl)amino]benzoate is a versatile chemical probe that has been used in a wide range of scientific research applications, including the study of cancer cell proliferation and gene expression. 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-[(3-methoxybenzoyl)amino]benzoate's high selectivity and specificity make it a valuable tool for studying the complex interactions between proteins and enzymes in living cells.

Synthesis Methods

2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-[(3-methoxybenzoyl)amino]benzoate can be synthesized using a multi-step process that involves the reaction of 5-methylisoxazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(3-methoxybenzoyl) anthranilic acid in the presence of triethylamine to form 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-[(3-methoxybenzoyl)amino]benzoate.

Scientific Research Applications

2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-[(3-methoxybenzoyl)amino]benzoate is a versatile chemical probe that has been used in a wide range of scientific research applications. It has been shown to selectively inhibit the activity of several enzymes and proteins, including protein kinase CK2, histone deacetylases, and DNA topoisomerases. 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-[(3-methoxybenzoyl)amino]benzoate has also been used to study the biological functions of various proteins and enzymes, including the role of CK2 in cancer cell proliferation and the role of histone deacetylases in gene expression.

properties

Product Name

2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-[(3-methoxybenzoyl)amino]benzoate

Molecular Formula

C21H19N3O6

Molecular Weight

409.4 g/mol

IUPAC Name

[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 3-[(3-methoxybenzoyl)amino]benzoate

InChI

InChI=1S/C21H19N3O6/c1-13-9-18(24-30-13)23-19(25)12-29-21(27)15-6-3-7-16(10-15)22-20(26)14-5-4-8-17(11-14)28-2/h3-11H,12H2,1-2H3,(H,22,26)(H,23,24,25)

InChI Key

VMGLQSJNMKDOAQ-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)NC(=O)COC(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)OC

Canonical SMILES

CC1=CC(=NO1)NC(=O)COC(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

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